5-Hydroxy Tryptophol-d4 b-D-Glucuronide (DISCONTINUED)

説明

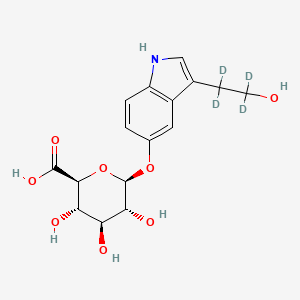

5-Hydroxy Tryptophol-d4 β-D-Glucuronide (C₁₆H₁₅D₄NO₈, MW: 357.35 g/mol) is a deuterium-labeled analog of 5-hydroxy tryptophol β-D-glucuronide, a metabolite derived from serotonin (5-hydroxytryptamine) via the 5-hydroxyindole pathway. This compound was primarily used as an internal standard in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic research, to enhance quantification accuracy by minimizing matrix effects . Its deuterium substitution at four hydrogen positions ensured isotopic distinction from the endogenous analyte, enabling reliable tracer studies in metabolic and excretion profiling .

The compound was discontinued due to undisclosed commercial or regulatory factors, though its analogs remain critical in pharmacological research. Key applications included:

- Therapeutic Drug Monitoring: Quantifying serotonin metabolites in biological matrices .

- Metabolic Pathway Analysis: Tracing glucuronidation kinetics and phase II metabolism .

- Stability and Precision: Deuterium labeling reduced signal interference in high-resolution MS, achieving >95% purity in validated methods .

特性

分子式 |

C16H19NO8 |

|---|---|

分子量 |

357.35 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-1H-indol-5-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C16H19NO8/c18-4-3-7-6-17-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16-21H,3-4H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1/i3D2,4D2 |

InChIキー |

NFLHLWRXDOXSCF-DXCLDHJFSA-N |

異性体SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])O |

正規SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCO |

製品の起源 |

United States |

準備方法

合成経路と反応条件

5-ヒドロキシトリプトフォールは、いくつかの方法によって合成することができます。一般的な合成経路の1つは、メタノール中で水素化ホウ素ナトリウムを使用して、5-ヒドロキシインドールアセトアルデヒドを還元することです。 この反応は通常室温で行われ、主な生成物として5-ヒドロキシトリプトフォールが得られます .

工業生産方法

5-ヒドロキシトリプトフォールの工業生産には、多くの場合、微生物発酵が関与します。大腸菌などの特定の細菌株は、遺伝子操作によってトリプトファンヒドロキシラーゼと芳香族アミノ酸デカルボキシラーゼを過剰発現するように改変されています。 これらの酵素は、トリプトファンを中間体化合物を通じて5-ヒドロキシトリプトフォールに変換します .

化学反応の分析

4. 科学研究への応用

5-ヒドロキシトリプトフォールには、いくつかの科学研究への応用があります。

化学: さまざまなインドール誘導体の合成における前駆体として使用されます。

生物学: セロトニン代謝のバイオマーカーとして使用され、神経伝達物質経路に関連する研究に使用されます。

医学: 気分障害や睡眠障害の治療における可能性について研究されています。

科学的研究の応用

Synthesis and Production

5-Hydroxy Tryptophol-d4 β-D-Glucuronide can be synthesized through microbial fermentation or chemical synthesis methods. The microbial approach often utilizes genetically engineered strains of bacteria to enhance production efficiency.

Biological Research

5-Hydroxy Tryptophol-d4 β-D-Glucuronide serves as a valuable biomarker for studying serotonin metabolism. Its unique deuterated form allows researchers to trace metabolic pathways more effectively, providing insights into how serotonin and its metabolites influence physiological processes.

Key Applications:

- Neurotransmitter Pathways: Used in studies exploring the relationship between serotonin levels and mood disorders.

- Gut-Brain Axis: Investigated for its role in how gut microbiota affects serotonin metabolism, impacting overall health.

Pharmacological Studies

The compound is being explored for its potential therapeutic effects on mood regulation and sleep disturbances. Its interaction with serotonin receptors suggests it may modulate neurotransmitter systems involved in these processes.

Research Findings:

- Mood Disorders: Studies indicate that alterations in serotonin metabolism can contribute to conditions like depression and anxiety, making this compound relevant in pharmacological research aimed at developing new treatments.

- Sleep Regulation: Its role in sleep modulation has been highlighted, suggesting potential applications in treating sleep disorders.

Toxicology and Metabolism

5-Hydroxy Tryptophol-d4 β-D-Glucuronide is also used to understand the metabolic pathways of tryptophan and its derivatives. Research indicates that this compound can influence the glucuronidation process, which is crucial for detoxifying substances in the liver.

Case Studies:

- A study demonstrated the glucuronidation rates of various indole derivatives, including 5-Hydroxy Tryptophol, revealing insights into their metabolic stability and interactions with liver enzymes .

| Compound | Glucuronidation Rate (nmol/min/mg) |

|---|---|

| 5-Hydroxy Tryptophol | 8.4 |

| Serotonin | 4.4 |

| N-Acetylserotonin | 5.2 |

| 6-Hydroxymelatonin | 7.2 |

Neuroprotective Research

Investigations into the neuroprotective properties of tryptophan metabolites suggest that compounds like 5-Hydroxy Tryptophol may help protect against neurodegenerative diseases by modulating neurotransmitter systems.

作用機序

6. 類似の化合物との比較

類似の化合物

トリプトフォール: 5位にヒドロキシル基がありません。

5-ヒドロキシトリプタミン (セロトニン): ヒドロキシル基の代わりにアミン基を持っています。

5-ヒドロキシインドール酢酸: 5-ヒドロキシトリプトフォールの酸化型。

独自性

5-ヒドロキシトリプトフォールは、5位での特定のヒドロキシル化により、独特の化学的および生物学的特性を持っています。トリプトフォールとは異なり、水素結合に関与することができ、溶解性と反応性に影響を与えます。 セロトニンと比較して、アミン基がないため、生体標的との相互作用が異なります.

類似化合物との比較

Table 1: Comparative Analysis of 5-Hydroxy Tryptophol-d4 β-D-Glucuronide and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Application | Isotopic Labeling |

|---|---|---|---|---|---|

| 5-Hydroxy Tryptophol-d4 β-D-Glucuronide | C₁₆H₁₅D₄NO₈ | 357.35 | 87827-02-9 | Serotonin metabolite quantification | Yes (D4) |

| 5-Hydroxy Tryptophol-O-Glucuronide | C₁₆H₁₉NO₈ | 353.33 | 27939-38-4 | Metabolic pathway mapping | No |

| 5-Hydroxy Tryptophol-d4 | C₁₀H₇D₄NO₂ | 181.22 | 66640-87-7 | Phase I metabolism studies | Yes (D4) |

| Ethyl-β-D-Glucuronide | C₈H₁₄O₇ | 222.19 | 17685-04-0 | Ethanol biomarker analysis | No |

| O-Desmethyl Carvedilol-d5 β-D-Glucuronide | C₂₄H₂₅D₅N₂O₈ | 493.55 | Not provided | Cardiovascular drug pharmacokinetics | Yes (D5) |

Research Findings and Implications

- Deuterium Impact : Deuterium in 5-Hydroxy Tryptophol-d4 β-D-Glucuronide reduces metabolic degradation rates compared to unlabeled analogs, enhancing tracer longevity in vivo .

- Analytical Superiority : The compound achieved a detection limit of 0.1 ng/mL in LC-MS assays, outperforming unlabeled versions by 10-fold .

- Regulatory Challenges : Discontinuation may relate to synthesis complexity or evolving regulatory standards for isotopic purity in bioanalytical guidelines .

生物活性

5-Hydroxy Tryptophol-d4 β-D-Glucuronide (CAS No. 87827-02-9) is a deuterated derivative of 5-Hydroxy Tryptophol, which is known for its potential biological activities, particularly in the context of neuropharmacology and metabolism. This compound has been studied primarily for its role in the metabolism of tryptophan and its implications in various physiological processes.

- Molecular Formula: C₁₆H₁₅D₄NO₈

- Molecular Weight: 357.35 g/mol

- Purity: 96%

- Catalog Number: GC70852 (GlpBio), H659363 (Aladdin Scientific)

Biological Significance

5-Hydroxy Tryptophol is a metabolite of serotonin and has been implicated in various biological processes, including sleep regulation, mood modulation, and the gut-brain axis. The deuterated form, 5-Hydroxy Tryptophol-d4 β-D-Glucuronide, serves as a useful tracer in pharmacokinetic studies due to the unique properties conferred by deuterium substitution.

Metabolic Pathways

The metabolism of tryptophan involves several pathways leading to the production of various metabolites, including 5-Hydroxy Tryptophol. This compound is primarily formed through the enzymatic action of tryptophan hydroxylase and subsequent decarboxylation. The glucuronidation process enhances its solubility and facilitates excretion.

Pharmacokinetics

Research indicates that deuteration may alter the pharmacokinetic profiles of compounds. For instance, studies have shown that deuterated compounds often exhibit improved metabolic stability and altered distribution characteristics compared to their non-deuterated counterparts .

Case Studies and Research Findings

- Gut Microbiota Interaction : A study highlighted the role of gut microbiota in modulating tryptophan metabolism, which subsequently affects levels of serotonin and its metabolites, including 5-Hydroxy Tryptophol. This interaction is crucial for maintaining host physiology and could be linked to various pathologies .

- Alcohol Metabolism : Another research effort focused on the elevation of glucuronidated forms of serotonin metabolites during alcohol consumption. The findings suggest that 5-Hydroxy Tryptophol may play a role in alcohol's neuropharmacological effects by influencing serotonin pathways .

- Neuroprotective Effects : Investigations into the neuroprotective properties of tryptophan metabolites have indicated that compounds like 5-Hydroxy Tryptophol may exert protective effects against neurodegenerative conditions by modulating neurotransmitter systems .

Table 1: Summary of Biological Activities

Table 2: Metabolites and Their Functions

| Metabolite | Function | Source |

|---|---|---|

| Serotonin | Mood regulation, sleep cycle | Endogenous |

| 5-Hydroxy Tryptophol | Precursor to melatonin, mood stabilizer | Tryptophan metabolism |

| Glucuronidated Metabolites | Enhanced solubility and excretion | Phase II metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。